molecular formula C10H16BrNS B13231750 [(3-Bromothiophen-2-yl)methyl](pentyl)amine

[(3-Bromothiophen-2-yl)methyl](pentyl)amine

Cat. No.: B13231750
M. Wt: 262.21 g/mol
InChI Key: QGDVXJKWSDKLDS-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene ring substituted with a pentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a nucleophilic substitution reaction with pentylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Bromothiophen-2-yl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene ring can engage in π-π interactions, while the pentylamine group can form hydrogen bonds or ionic interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine

Uniqueness

(3-Bromothiophen-2-yl)methylamine is unique due to the presence of the pentylamine group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules. This can result in improved binding affinity and specificity compared to similar compounds with shorter alkyl chains.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]pentan-1-amine

InChI

InChI=1S/C10H16BrNS/c1-2-3-4-6-12-8-10-9(11)5-7-13-10/h5,7,12H,2-4,6,8H2,1H3

InChI Key

QGDVXJKWSDKLDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CS1)Br

Origin of Product

United States

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